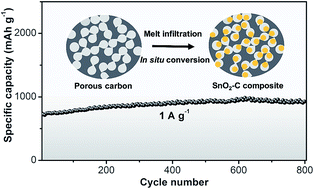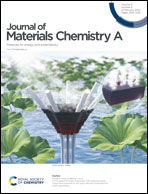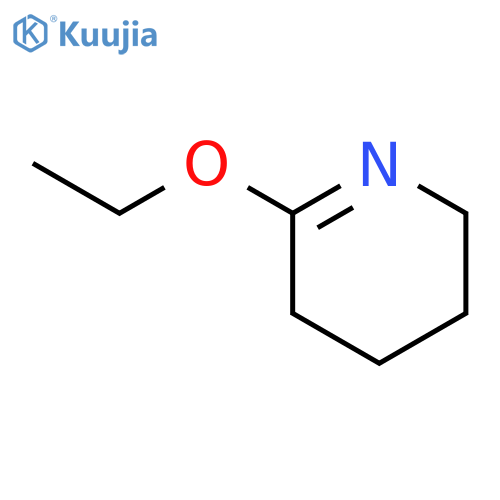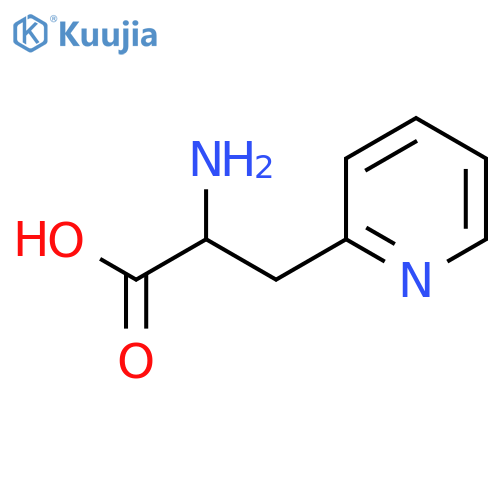Encapsulation of SnO2 nanocrystals into hierarchically porous carbon by melt infiltration for high-performance lithium storage†
Journal of Materials Chemistry A Pub Date: 2016-11-02 DOI: 10.1039/C6TA09015J
Abstract
A simple and scalable melt infiltration method has been developed to encapsulate SnO2 nanocrystals into a hierarchically porous carbon matrix as a high-capacity lithium storage material. SnO2 nanocrystals in a three-dimensional carbonaceous network are obtained via melt infiltration of SnCl2 and subsequent in situ conversion. The SnO2–carbon composite delivers high capacity with a long lifespan of over 800 cycles. Such a method provides an efficient strategy to encapsulate active materials into porous carbons with superior electrochemical performance.

Recommended Literature
- [1] Front cover
- [2] Applications of light scattering in dye-sensitized solar cells
- [3] Photoinduced heterodisulfide metathesis for reagent-free synthesis of polymer nanoparticles†
- [4] Back cover
- [5] Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms†
- [6] Mono/bidentate thiol oligoarylene-based self-assembled monolayers (SAMs) for interface engineering†
- [7] Aqueous Fe2S2 cluster: structure, magnetic coupling, and hydration behaviour from Hubbard U density functional theory
- [8] Uncatalysed reactions in water: Part 2.Part 1: ref. 1. Preparation of 3-carboxycoumarins
- [9] A bottlebrush-architectured dextran polyprodrug as an acidity-responsive vector for enhanced chemotherapy efficiency†
- [10] Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 10403-00-6









